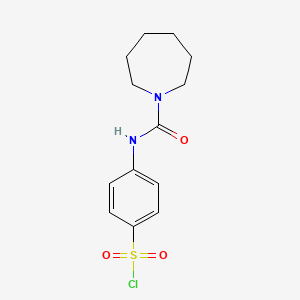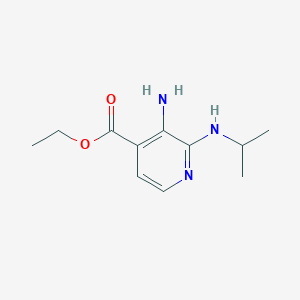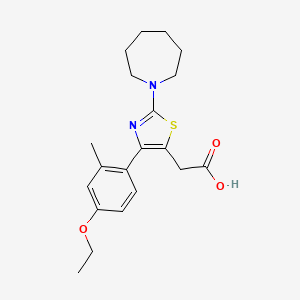
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated ketone, the thiazole ring can be formed through a cyclization reaction with thiourea.
Substitution Reactions: The azepane group can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the thiazole intermediate.
Introduction of the Ethoxy-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to attach the ethoxy-methylphenyl group to the thiazole ring.
Acetic Acid Functionalization: Finally, the acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane or ethoxy-methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The azepane group may enhance binding affinity, while the ethoxy-methylphenyl group could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Piperidin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a piperidine ring instead of azepane.
2-(2-(Morpholin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of azepane.
Uniqueness
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to the presence of the azepane ring, which may confer distinct biological properties compared to its analogs
Properties
CAS No. |
1443286-02-9 |
|---|---|
Molecular Formula |
C20H26N2O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-15-8-9-16(14(2)12-15)19-17(13-18(23)24)26-20(21-19)22-10-6-4-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24) |
InChI Key |
AFXBVRHSFLTQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
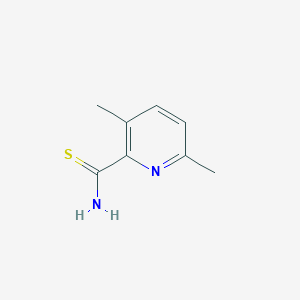
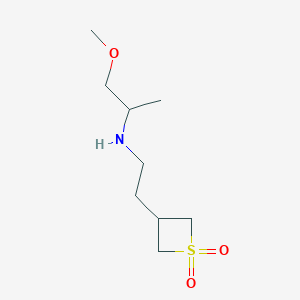
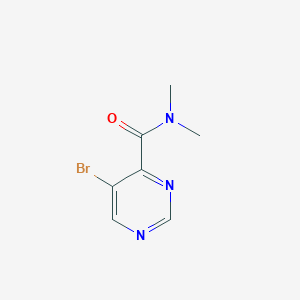
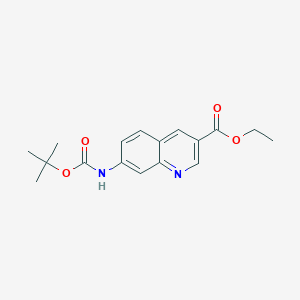
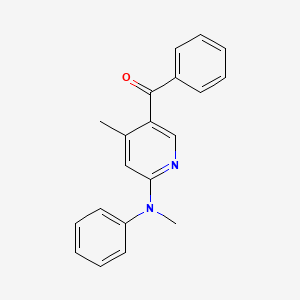
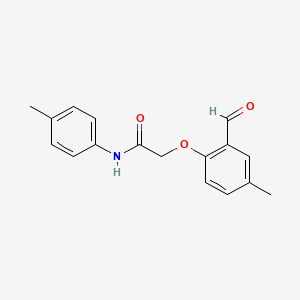
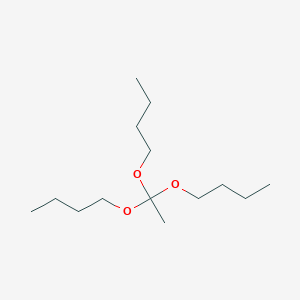
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
